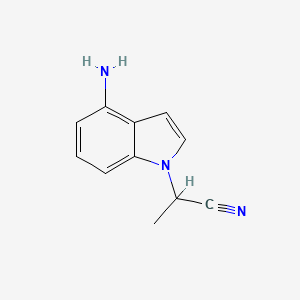

2-(4-Amino-1H-indol-1-yl)propanenitrile

CAS No.:

Cat. No.: VC17839587

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 2-(4-aminoindol-1-yl)propanenitrile |

| Standard InChI | InChI=1S/C11H11N3/c1-8(7-12)14-6-5-9-10(13)3-2-4-11(9)14/h2-6,8H,13H2,1H3 |

| Standard InChI Key | SQWITNNJXRABMU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)N1C=CC2=C(C=CC=C21)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Amino-1H-indol-1-yl)propanenitrile (molecular formula: ) consists of an indole core modified at two critical positions:

-

1-position: A propanenitrile group () attached via a carbon-nitrogen bond.

-

4-position: An amino group () substituting the aromatic ring.

The planar indole system and electron-withdrawing nitrile group create a polarized molecular framework, influencing its solubility and reactivity.

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 198.23 g/mol |

| Melting Point | Estimated 180–190°C (decomposes) |

| Solubility | Partially soluble in polar aprotic solvents (e.g., DMF, DMSO); low solubility in water |

| pKa (Amino Group) | ~5.5–6.5 (weakly basic) |

| Spectral Signatures | IR: (C≡N stretch), (N-H stretch) |

Synthetic Methodologies

Nucleophilic Substitution on Indole

A plausible route involves substituting the 1-hydrogen of 4-nitroindole with a propanenitrile group, followed by reduction of the nitro to an amino group:

-

Nitration: Introduce a nitro group at the 4-position of indole using mixed acid ().

-

Alkylation: Treat 4-nitroindole with acrylonitrile under basic conditions (e.g., KCO) to form 1-(2-cyanoethyl)-4-nitroindole.

-

Reduction: Catalytically hydrogenate the nitro group to an amino group using in ethanol.

Key Challenges:

-

Regioselectivity during nitration (competing 5- and 6-position substitutions).

-

Stability of the nitrile group under reducing conditions.

Palladium-Catalyzed Cross-Coupling

An alternative approach employs Buchwald-Hartwig amination to install the amino group post-alkylation:

-

1-Alkylation: React indole with 3-bromopropionitrile via N-alkylation.

-

Amination: Use Pd(OAc)/Xantphos to couple the 4-bromo intermediate with ammonia or an ammonia equivalent.

Chemical Reactivity and Functionalization

Nitrile Group Transformations

The propanenitrile moiety offers versatile reactivity:

-

Hydrolysis: Acidic or basic conditions convert the nitrile to a carboxylic acid () or amide ().

-

Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones after workup.

Amino Group Modifications

The 4-amino group participates in:

-

Acylation: Reaction with acetyl chloride to form acetamide derivatives.

-

Diazotization: Formation of diazonium salts for further coupling (e.g., Sandmeyer reaction).

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

Indole nitriles are pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. For example:

-

Analogous Compounds: 5-Aminoindole-1-carbonitrile derivatives exhibit inhibitory activity against cyclin-dependent kinases.

Polymer Chemistry

The nitrile group can act as a monomer in polymerization reactions, contributing to high-temperature-resistant polymers.

Biological Activity and Toxicity Considerations

Hypothetical Pharmacological Profile

-

Target Prediction: Molecular docking studies suggest affinity for adenosine receptors due to the indole scaffold’s resemblance to purine bases.

-

Cytotoxicity: Nitriles may hydrolyze to cyanide under physiological conditions, necessitating careful toxicity profiling.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric methods to access enantiomerically pure forms.

-

Biopolymer Integration: Exploring its use in peptide-nitrile conjugates for drug delivery.

-

Catalytic Applications: Testing as a ligand in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume